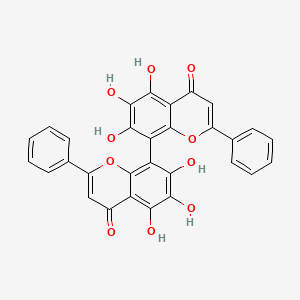

8,8''-Bibaicalein

Description

Properties

IUPAC Name |

5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYPLIKKTVVLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8,8''-Bibaicalein

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a biflavonoid derived from Scutellaria baicalensis, is a molecule of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its known and predicted physicochemical properties, aimed at facilitating further investigation and application in drug discovery and development. Due to a scarcity of direct experimental data for this specific dimer, this guide combines reported information with computationally predicted values to offer a foundational understanding of its chemical behavior. This guide also outlines relevant experimental protocols and logical workflows pertinent to its analysis and identification.

Introduction

Scutellaria baicalensis Georgi (Huang-Qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of bioactive flavonoids. Among these, baicalein (B1667712) and its derivatives have been extensively studied for their diverse pharmacological activities. This compound is a dimeric flavonoid formed from two baicalein units linked at their 8-positions. As a larger, more complex molecule, its physicochemical properties are expected to differ significantly from its monomeric counterpart, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic potential. This guide serves as a technical resource, consolidating the available data and providing predictive insights to support ongoing research.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following table summarizes the available experimental data and computationally predicted values.

| Property | Value (Experimental) | Value (Predicted) | Data Source |

| Molecular Formula | C₃₀H₁₈O₁₀ | - | [1][2] |

| Molecular Weight | 538.46 g/mol | - | [1][2] |

| Solubility | < 1 mg/mL in water | -0.77 (logS) | Experimental[3], Predicted |

| Melting Point | Not available | 349.53 °C | Predicted |

| pKa (strongest acidic) | Not available | 6.43 | Predicted |

| pKa (strongest basic) | Not available | -5.66 | Predicted |

| LogP (o/w) | Not available | 2.63 | Predicted |

Predicted values were obtained using SwissADME with the SMILES string: O=C1C=C(c2ccccc2)Oc3c1c(O)c(O)c(c3O)-c1c(O)c(O)c(O)c2OC(c3ccccc3)=CC(=O)c12.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies for flavonoid analysis can be adapted.

Isolation and Purification of this compound

A common method for the isolation of flavonoids from Scutellaria baicalensis involves solvent extraction followed by chromatographic separation.

-

Extraction: The dried and powdered roots of S. baicalensis are extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like sonication or reflux extraction to enhance efficiency.

-

Partitioning: The crude extract is then typically partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatography: The flavonoid-rich fraction is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, using a gradient elution system to isolate individual compounds. High-speed counter-current chromatography (HSCCC) has also been effectively used for the separation of flavonoids from S. baicalensis.

-

Identification: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Analytical Determination by UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures like plant extracts.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and diluted to an appropriate concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) is employed.

-

Flow Rate and Temperature: These are optimized to achieve good separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Mass Analyzer: The Q-TOF analyzer provides high resolution and accurate mass measurements, enabling the determination of the elemental composition of the detected ions.

-

Data Analysis: The identification of this compound is based on its retention time and the accurate mass of its molecular ion and characteristic fragment ions.

-

Logical and Experimental Workflows

The identification of this compound as a quality marker in Scutellariae Radix involves a multi-step workflow that integrates chemical analysis with computational methods.

This diagram illustrates the process starting from the plant material, through chemical analysis and data processing, to the use of network pharmacology and molecular docking to identify and validate potential quality markers like this compound.

Conclusion

While this compound remains a less-characterized biflavonoid compared to its monomeric precursor, this guide provides a foundational repository of its physicochemical properties. The integration of computationally predicted data offers valuable insights in the absence of extensive experimental characterization. The outlined experimental protocols and logical workflows provide a framework for researchers to further investigate this promising natural product. Future studies focusing on the experimental determination of its physicochemical properties and the elucidation of its biological activities and mechanisms of action are warranted to fully unlock its therapeutic potential.

References

8,8''-Bibaicalein: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein is a biflavonoid, a class of plant secondary metabolites characterized by the linkage of two flavonoid moieties. Specifically, it is a dimer of the well-known flavone, baicalein (B1667712). This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines the methodologies for its isolation and characterization. Due to the limited specific data on this compound, this guide also incorporates established protocols for the isolation of its monomer, baicalein, and other flavonoids from the same plant sources, which can be adapted for the targeted isolation of this biflavonoid.

Natural Sources

This compound has been identified in two primary plant sources:

-

Scutellaria baicalensis Georgi (Baikal Skullcap) : The dried root of this plant, known as Scutellariae Radix, is a staple in traditional Chinese medicine. It is a rich source of various flavonoids, and this compound has been identified as one of its constituents[1][2][3]. S. baicalensis is primarily distributed in China, Japan, Korea, Mongolia, and Russia[1].

-

Oroxylum indicum (L.) Kurz (Indian Trumpet Tree) : The stem bark of this tree, belonging to the Bignoniaceae family, has also been reported as a natural source of this compound, referred to as 8,8''-bisbaicalein in some literature[4]. This plant is found in the Indian subcontinent and Southeast Asia.

Data on Natural Source Abundance

Quantitative data on the yield of this compound from these natural sources is not extensively reported in the available literature. However, data for the related flavonoid, baicalein, can provide some context for the potential abundance of its dimer.

| Plant Source | Plant Part | Compound | Reported Yield/Content | References |

| Scutellaria baicalensis | Root | Baicalein | Not explicitly quantified, but a major flavonoid | [1][3] |

| Oroxylum indicum | Stem Bark | This compound | Not reported | [4] |

| Oroxylum indicum | Leaves | Baicalein | 1.481 ng in extract (from Accelerated Solvent Extraction) | [5] |

Isolation and Purification Protocols

General Experimental Workflow

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Source: Dried stem bark of Oroxylum indicum or dried roots of Scutellaria baicalensis.

-

Preparation: The plant material is coarsely powdered.

-

Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a crude extract[6].

2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Flavonoids, including biflavonoids, are typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction (e.g., chloroform or ethyl acetate fraction) is subjected to column chromatography.

-

Stationary Phases: Silica (B1680970) gel, polyamide, or Sephadex LH-20 are commonly used.

-

Mobile Phases: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, solvent systems like chloroform-methanol or hexane-ethyl acetate are common.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of flavonoids from Scutellaria baicalensis[7]. A two-phase solvent system, such as n-hexane-ethyl acetate-n-butanol-water, can be employed[7].

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Quantitative Data from a Representative Isolation (Baicalein)

While specific yields for this compound are not available, the following table provides data from the isolation of baicalein and other flavonoids from Scutellaria baicalensis using HSCCC, which can serve as a reference.

| Compound | Starting Material | Yield | Purity | Recovery | Reference |

| Baicalein | 500 mg crude extract | 144.8 mg | 95.7% | 92.7% | [7] |

| Wogonin (B1683318) | 500 mg crude extract | 50.2 mg | 98.5% | 91.6% | [7] |

| Oroxylin A | 500 mg crude extract | 12.4 mg | 93.2% | 92.5% | [7] |

Structural Characterization

The identification of this compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps to confirm the dimeric structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allows for the detailed elucidation of the chemical structure, including the specific linkage point between the two baicalein units.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity and associated signaling pathways of isolated this compound. However, its constituent monomer, baicalein , has been extensively studied and is known to modulate a variety of signaling pathways implicated in inflammation, cancer, and other diseases. It is plausible that this compound may exhibit similar or unique biological activities.

Signaling Pathways Modulated by Baicalein

The following diagram illustrates some of the key signaling pathways known to be modulated by baicalein. This information provides a starting point for investigating the potential bioactivity of this compound.

References

- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 4. Flavonoids from the Stem-bark of Oroxylum indicum -Natural Product Sciences | Korea Science [koreascience.kr]

- 5. rjptonline.org [rjptonline.org]

- 6. [Separation and purification and structural characterization of baicalein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

8,8''-Bibaicalein: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein, a biflavonoid derived from the dimerization of two baicalein (B1667712) units, is a naturally occurring compound that has garnered interest within the scientific community. As a component of certain medicinal plants, notably those of the Scutellaria genus, its structural elucidation and confirmation are paramount for advancing research into its potential pharmacological applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties and Identification

This compound is distinguished as a dimer of baicalein, linked via a C-C bond between the 8 and 8'' positions of the two flavonoid skeletons. Its molecular formula is C30H18O10, with a corresponding molecular weight of 538.46 g/mol .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of this compound. The observed mass-to-charge ratios ([M+H]+ and [M-H]-) are critical for its identification.

| Ion Mode | Calculated m/z | Observed m/z |

| [M+H]+ | 539.0927 | Data not available in cited sources |

| [M-H]- | 537.0765 | Data not available in cited sources |

Note: While identified as a quality marker in Scutellariae Radix, specific observed m/z values for this compound were not detailed in the provided search results.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the two baicalein monomers.

¹H NMR and ¹³C NMR Data:

Detailed ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the provided search results. A complete structural elucidation would require the isolation of the compound and subsequent analysis.

Experimental Protocols

Isolation of this compound from Natural Sources

While the presence of this compound has been reported in Scutellaria alpina, a detailed, step-by-step isolation protocol is not available in the provided search results. A general procedure for isolating flavonoids from plant material is outlined below, which could be adapted for the targeted isolation of this compound.

General Isolation Workflow:

Synthesis of 8,8''-Biflavonoids

A specific synthetic protocol for this compound has not been detailed in the provided search results. However, a modular approach for the synthesis of 8,8'-biflavones has been described and can serve as a template. The key step involves the oxidative coupling of the corresponding monomeric precursors.

Proposed Synthetic Strategy:

Biological Activity and Signaling Pathways

The biological activities of the monomeric precursor, baicalein, have been extensively studied, revealing its involvement in various signaling pathways related to inflammation, cancer, and neuroprotection. However, specific studies detailing the signaling pathways modulated by this compound are not available in the provided search results. It is hypothesized that the dimeric structure may exhibit altered or enhanced biological activities compared to the monomer.

Potential Areas of Investigation for this compound's Biological Activity:

-

Anti-inflammatory Effects: Investigation into the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.

-

Anticancer Activity: Evaluation of its effects on cell proliferation, apoptosis, and metastasis in various cancer cell lines.

-

Neuroprotective Properties: Assessment of its potential to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Conclusion

The structural elucidation and confirmation of this compound are critical for unlocking its therapeutic potential. While its presence in natural sources is established, a significant gap exists in the public domain regarding detailed experimental data for its isolation, complete spectroscopic characterization, and specific synthesis. Future research should focus on obtaining pure this compound to enable comprehensive NMR analysis and to investigate its distinct biological activities and mechanisms of action, thereby providing a solid foundation for potential drug development. Professionals in the field are encouraged to pursue these research avenues to fully characterize this promising biflavonoid.

An In-depth Technical Guide on the Biosynthesis of 8,8''-Bibaicalein in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a biflavonoid found in the medicinal plant Scutellaria baicalensis, presents a promising scaffold for drug development due to its potential pharmacological activities. While the biosynthesis of its monomer, baicalein (B1667712), has been extensively studied, the pathway leading to the formation of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the known aspects of baicalein biosynthesis and presents a hypothesized pathway for the subsequent dimerization to this compound. Drawing parallels with the well-characterized biosynthesis of other C-C linked biflavonoids, we propose a key role for a cytochrome P450-mediated oxidative coupling. This guide details the necessary experimental protocols for the identification and characterization of the putative "bibaicalein synthase" and outlines potential regulatory signaling pathways. All quantitative data from relevant literature is summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this specialized metabolic route.

Introduction

Scutellaria baicalensis Georgi (Huang-qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of flavonoids. Among these, baicalein and its dimeric form, this compound, have garnered significant scientific interest. Biflavonoids, as a class of plant secondary metabolites, are formed by the coupling of two flavonoid units and often exhibit enhanced or novel biological activities compared to their monomeric counterparts. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.

This guide first delineates the established root-specific biosynthetic pathway of baicalein from the primary metabolite L-phenylalanine. Subsequently, it proposes a plausible mechanism for the dimerization of two baicalein molecules to form this compound, a process likely catalyzed by a specific cytochrome P450 enzyme.

The Biosynthesis of the Monomeric Precursor: Baicalein

The biosynthesis of baicalein is a specialized branch of the flavonoid pathway, predominantly occurring in the roots of Scutellaria baicalensis.[1][2] This pathway diverges from the general phenylpropanoid pathway to produce 4'-deoxyflavones.[1][2] The key enzymatic steps are summarized below.

Table 1: Enzymes in the Baicalein Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid (in the general flavonoid pathway). |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA (in the general flavonoid pathway). |

| Cinnamate:CoA ligase-like | SbCLL | Activates cinnamic acid to cinnamoyl-CoA for the root-specific pathway. |

| Chalcone (B49325) synthase | CHS | Condenses one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone. |

| Chalcone isomerase | CHI | Catalyzes the cyclization of pinocembrin chalcone to pinocembrin. |

| Flavone (B191248) synthase II | FNSII | Converts the flavanone (B1672756) pinocembrin to the flavone chrysin (B1683763). |

| Flavone 6-hydroxylase (a cytochrome P450) | SbF6H | Hydroxylates chrysin at the C-6 position to produce baicalein.[1] |

| Flavone 8-hydroxylase (a cytochrome P450) | SbF8H | Hydroxylates chrysin at the C-8 position to produce norwogonin. |

Note: The general flavonoid pathway enzymes (C4H and 4CL) lead to the formation of naringenin, a 4'-hydroxyflavanone, which is not a direct precursor for baicalein.

The Hypothesized Biosynthesis of this compound via Oxidative Coupling

The formation of a C-C bond between two flavonoid monomers is an oxidative process. While the specific enzyme for this compound synthesis is yet to be identified, the biosynthesis of the structurally similar biflavonoid amentoflavone (B1664850) (8,3'-biapigenin) in Ginkgo biloba provides a strong model. In Ginkgo, a cytochrome P450 enzyme, GbCYP90J6, has been shown to catalyze the oxidative coupling of two apigenin (B1666066) molecules. Therefore, we hypothesize that a homologous cytochrome P450 enzyme in Scutellaria baicalensis is responsible for the dimerization of baicalein.

Hypothesized Reaction:

2 x Baicalein → this compound

Proposed Catalyzing Enzyme: A putative cytochrome P450 monooxygenase, tentatively named "Bibaicalein Synthase".

Recent genomic and transcriptomic analyses of S. baicalensis have identified a large number of cytochrome P450 genes, with some belonging to subfamilies (e.g., CYP82D) known to be involved in flavonoid modifications. It is plausible that a member of this superfamily has evolved to catalyze the specific C-8 to C-8'' linkage between two baicalein molecules.

Experimental Protocols for the Identification and Characterization of Bibaicalein Synthase

To validate the proposed biosynthetic pathway, a series of experimental procedures are required. The following protocols are based on established methods for the characterization of plant cytochrome P450 enzymes involved in secondary metabolism.

Candidate Gene Identification and Cloning

-

Transcriptome Analysis: Utilize existing RNA-seq data from the roots of S. baicalensis to identify cytochrome P450 genes that are highly expressed. Prioritize candidates from the CYP82 family or other families known for flavonoid modification.

-

Gene Isolation: Design gene-specific primers based on the transcript sequences and amplify the full-length coding sequences from root cDNA using PCR.

-

Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

Heterologous Expression of Candidate Enzymes

The heterologous expression of plant P450s is typically more successful in eukaryotic systems like yeast (Saccharomyces cerevisiae or Pichia pastoris) due to the requirement of a compatible cytochrome P450 reductase (CPR) for electron transfer.

-

Yeast Transformation: Transform the yeast expression vectors containing the candidate P450 genes into a suitable yeast strain.

-

Microsome Preparation: Grow the transformed yeast cultures and induce protein expression. Harvest the cells and prepare microsomal fractions, which will contain the expressed P450 enzymes.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the substrate (baicalein), and a source of reducing equivalents (NADPH).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted products using HPLC and LC-MS/MS to detect the formation of a new compound with the expected mass of this compound.

Product Identification and Structural Elucidation

-

LC-MS/MS Analysis: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of this compound if available. The fragmentation pattern in the MS/MS spectrum should be characteristic of the biflavonoid structure.

-

NMR Spectroscopy: For unequivocal structure determination, scale up the enzymatic reaction to produce sufficient amounts of the product for NMR analysis. 1D and 2D NMR experiments (e.g., COSY, HMBC, HMQC) are essential to confirm the C-8 to C-8'' linkage between the two baicalein units.

Quantitative Data on Flavonoids in Scutellaria baicalensis

While specific quantitative data for the biosynthesis of this compound is not yet available, several studies have quantified the major flavonoids in S. baicalensis. This data provides a baseline for understanding the metabolic flux towards baicalein, the precursor for this compound.

Table 2: Content of Major Flavonoids in the Roots of Scutellaria baicalensis

| Flavonoid | Content Range (% of dry weight) | Reference(s) |

| Baicalin | 8.12 - 14.40 | |

| Wogonoside | 2.52 - 3.56 | |

| Baicalein | 3.08 - 3.53 | |

| Wogonin | 0.93 - 0.97 | |

| Chrysin | Variable | |

| This compound | Not Quantified | - |

Note: The content of flavonoids can vary significantly depending on the plant's age, growing conditions, and genetic background.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated by both developmental cues and environmental stimuli. The expression of key biosynthetic genes, including cytochrome P450s, is often controlled by a network of transcription factors and signaling pathways.

Jasmonate Signaling

Jasmonates are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism. Jasmonate signaling has been shown to induce the expression of genes in the flavonoid biosynthetic pathway. It is plausible that the production of this compound is upregulated in response to biotic or abiotic stress through the jasmonate signaling cascade.

Light Signaling

Light is a key environmental factor that influences plant development and metabolism. Light signaling pathways, mediated by photoreceptors such as phytochromes and cryptochromes, can modulate the expression of cytochrome P450 genes. The production of this compound may be influenced by light quality and quantity, which could be a critical factor in optimizing its production in controlled environments.

Conclusion and Future Perspectives

The biosynthesis of this compound in Scutellaria baicalensis represents an intriguing area of plant biochemistry with significant implications for natural product synthesis and drug discovery. While the pathway to its monomeric precursor, baicalein, is well-established, the final dimerization step remains a key area for future research. The hypothesis presented in this guide, centered on a cytochrome P450-catalyzed oxidative coupling, provides a robust framework for the experimental elucidation of this pathway. The successful identification and characterization of "bibaicalein synthase" will not only complete our understanding of flavonoid metabolism in this important medicinal plant but also provide a valuable enzymatic tool for the biotechnological production of this compound and potentially other novel biflavonoids. Further investigation into the regulatory networks governing this pathway will be essential for optimizing its production in both native and heterologous systems.

References

In Vitro Antioxidant Activity of 8,8''-Bibaicalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a dimeric flavonoid derived from two baicalein (B1667712) units, is a promising candidate for antioxidant research. As a member of the biflavonoid class, it is anticipated to exhibit potent free radical scavenging and metal-chelating properties, potentially exceeding those of its monomeric counterpart, baicalein. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for assessing the in vitro antioxidant activity of this compound. While specific quantitative data for this compound is not yet widely available in published literature, this document outlines the standardized assays and expected data presentation formats to facilitate further research into this compelling molecule.

Introduction to this compound and its Antioxidant Potential

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of flavonoid moieties. They are known to possess a wide range of biological activities, including significant antioxidant effects. The enhanced antioxidant capacity of biflavonoids compared to their monomeric units is a subject of considerable interest in the scientific community. A modular approach to the synthesis of 8,8′-biflavones has demonstrated that these dimeric structures exhibit a marked increase in biological activity, including antioxidant capacity, when compared to their monomeric counterparts.[1]

This compound is a homodimer of baicalein, a major flavonoid found in the roots of Scutellaria baicalensis. Baicalein itself is a well-documented antioxidant, and it is hypothesized that the dimeric structure of this compound, with its increased number of phenolic hydroxyl groups, will confer superior antioxidant properties.

Quantitative Data Presentation

While specific experimental data for this compound is pending further research, the following tables illustrate the standard format for presenting quantitative results from key in vitro antioxidant assays. These tables are designed for the clear and concise comparison of antioxidant efficacy.

Table 1: Radical Scavenging Activity of this compound

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| This compound | Data to be determined | Data to be determined |

| Baicalein | Reference value | Reference value |

| Trolox | Reference value | Reference value |

| Ascorbic Acid | Reference value | Reference value |

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µM Trolox Equivalents/µM) |

| This compound | Data to be determined |

| Baicalein | Reference value |

| Trolox | 1.0 |

| Ascorbic Acid | Reference value |

FRAP values are expressed as Trolox equivalents, indicating the compound's reducing capacity relative to Trolox.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant assays that can be employed to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

-

Prepare stock solutions of this compound, baicalein, and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compounds and standards.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of each dilution of the test compounds and standards to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a blank control (100 µL of solvent + 100 µL of DPPH solution) and a sample blank for each concentration (100 µL of sample dilution + 100 µL of methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to form the stable blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

-

Prepare stock solutions and dilutions of the test compounds and standards as in the DPPH assay.

-

-

Assay:

-

In a 96-well microplate, add 20 µL of each dilution of the test compounds and standards to separate wells.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

Include a blank control (20 µL of solvent + 180 µL of ABTS•⁺ working solution).

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

-

The IC₅₀ value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

-

Prepare a standard curve using various concentrations of Trolox.

-

Prepare solutions of the test compounds.

-

-

Assay:

-

In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank (solvent) to separate wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the linear calibration curve of Trolox and expressed as µM Trolox equivalents per µM of the test compound.

-

Visualizations

The following diagrams illustrate the experimental workflows and a proposed antioxidant mechanism for this compound.

Caption: General workflow for in vitro antioxidant assays.

Caption: Proposed antioxidant mechanisms of this compound.

Conclusion

This compound represents a molecule of high interest for antioxidant research due to its biflavonoid structure. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of its in vitro antioxidant activity. Future studies employing these standardized assays are crucial to quantify the antioxidant potential of this compound and to elucidate its structure-activity relationship in comparison to baicalein and other flavonoids. The resulting data will be invaluable for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

In-Depth Technical Guide: Preliminary Cytotoxic Effects of 3,8''-Biapigenin (Amentoflavone) on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into the therapeutic potential of natural compounds have identified biflavonoids as a promising class of molecules with notable anticancer properties. Among these, 3,8''-Biapigenin, also known as Amentoflavone, has emerged as a subject of significant interest. This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of 3,8''-Biapigenin on various cancer cell lines. It consolidates available quantitative data, details established experimental protocols for assessing its activity, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Data Presentation: Cytotoxic Activity of 3,8''-Biapigenin (Amentoflavone)

The cytotoxic potential of 3,8''-Biapigenin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various in vitro assays. The following table summarizes the reported IC50 values for different cancer cell lines.

| Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |

| A549 | Lung Carcinoma | MTT | 32.03 ± 1.51 | 24 hours | [1] |

| U-87 MG | Glioblastoma | MTT | 100 | 48 hours | [2] |

| MCF-7 | Breast Adenocarcinoma | MTT | 25 | Not Specified | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | MTT | 12.7 | Not Specified | [3] |

| HT-29 | Colorectal Adenocarcinoma | MTT | Not Specified | Not Specified | [4] |

| SiHa | Cervical Squamous Cell Carcinoma | Not Specified | Not Specified | Not Specified | |

| CaSki | Cervical Epidermoid Carcinoma | Not Specified | Not Specified | Not Specified | |

| TSGH8301 | Bladder Carcinoma | Not Specified | >200 | Not Specified |

Experimental Protocols

This section details the methodologies commonly employed to assess the cytotoxic effects of 3,8''-Biapigenin on cancer cells.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, U-87 MG, MCF-7, MDA-MB-231, HT-29, SiHa, CaSki) are obtained from a certified cell bank.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of 3,8''-Biapigenin is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Cells are treated with varying concentrations of 3,8''-Biapigenin for specified durations (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with 3,8''-Biapigenin at concentrations around the IC50 value for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a non-enzymatic cell dissociation solution or gentle scraping.

-

Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

-

Protein Extraction: After treatment with 3,8''-Biapigenin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, Bcl-2, and PARP. After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Visualization of Key Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amentoflavone induces caspase-dependent/-independent apoptosis and dysregulates cyclin-dependent kinase-mediated cell cycle in colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 8,8''-Bibaicalein: A Technical Whitepaper

A Note to the Reader: As of late 2025, publicly available scientific literature lacks specific data on the anti-inflammatory properties of 8,8''-Bibaicalein. This compound is identified as a biflavonoid, a natural dimer of the well-studied flavonoid, baicalein (B1667712), found in Scutellaria baicalensis.[1][2][3] Due to the absence of direct research on this compound's bioactivity, this technical guide will focus on the extensive anti-inflammatory research conducted on its parent compound, baicalein . The mechanisms and effects detailed herein for baicalein provide a foundational understanding that may inform future investigations into the therapeutic potential of this compound.

Executive Summary

Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has demonstrated significant anti-inflammatory effects across a multitude of in vitro and in vivo studies.[4][5] Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This whitepaper provides a comprehensive overview of the anti-inflammatory properties of baicalein, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elicit these findings.

Molecular Mechanisms of Anti-Inflammation

Baicalein exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Baicalein has been shown to inhibit this pathway at several key junctures. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Baicalein intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This ultimately suppresses the expression of NF-κB target genes, including those for various pro-inflammatory cytokines and adhesion molecules.

Caption: Baicalein's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. Baicalein has been observed to significantly reduce the phosphorylation of p38 and ERK, but not always JNK. By inhibiting the activation of these kinases, baicalein can suppress the downstream activation of transcription factors that contribute to the expression of inflammatory mediators.

Caption: Baicalein's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of baicalein has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.

In Vitro Studies

| Cell Line | Inducer | Baicalein Conc. | Measured Parameter | Result (% Inhibition/Reduction) | Reference |

| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | NO Production | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | PGE2 Production | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | Poly I:C (50 µg/mL) | Up to 100 µM | NO, IL-1α, IL-6, G-CSF, GM-CSF, VEGF, MCP-1, IP-10, LIX, RANTES | Significant inhibition | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | Adhesion/transendothelial migration of monocytes | Inhibition | |

| Periodontal Ligament Cells (PDLCs) | LPS | 20, 40, 80 µM | IL-1β, TNF-α, MCP-1 mRNA and protein | Significant downregulation |

In Vivo Studies

| Animal Model | Inflammatory Challenge | Baicalein Dosage | Measured Outcome | Result | Reference |

| Rats | Carrageenan-induced paw edema | 20 mg/kg (s.c.) | Paw edema volume | 24.3%, 23.7%, 27.7%, 17.1% inhibition at 1, 2, 3, and 4 hours respectively | |

| Mice | LPS-induced lethal endotoxemia | Not specified | Survival rate | Reduced mortality | |

| Rabbits | Anterior cruciate ligament transection (ACLT) induced osteoarthritis | Intra-articular injection | Cartilage damage | Ameliorated cartilage damage | |

| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum IL-6, IL-10, TNF-α | Significant decrease | |

| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum MDA | Significant decrease | |

| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum SOD, GSH-PX | Significant increase |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to evaluate the anti-inflammatory properties of baicalein.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages, human periodontal ligament cells (PDLCs), and human umbilical vein endothelial cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of baicalein for a specified duration (e.g., 2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli or polyinosinic-polycytidylic acid (poly I:C) for a further period (e.g., 24 hours).

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Methodology:

-

Cell culture supernatants are collected after treatment.

-

An equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

-

After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants or serum samples.

-

Methodology:

-

A 96-well plate is coated with a capture antibody specific for the target protein.

-

Samples and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured, and the concentration of the target protein is determined by comparison to the standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK).

-

Methodology:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a method such as the Bradford assay.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme.

-

A chemiluminescent substrate is added, and the resulting signal is detected. Band intensity is quantified using densitometry software.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Principle: RT-PCR is used to measure the mRNA expression levels of genes encoding inflammatory mediators.

-

Methodology:

-

Total RNA is extracted from cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers.

-

The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Conclusion and Future Directions

The available scientific evidence robustly supports the anti-inflammatory properties of baicalein, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. This activity translates to a significant reduction in a wide array of pro-inflammatory mediators in both cellular and animal models of inflammation.

While the anti-inflammatory profile of baicalein is well-documented, the specific biological activities of its dimer, this compound, remain uninvestigated. Future research should prioritize the isolation or synthesis of this compound to enable a thorough evaluation of its anti-inflammatory efficacy. Such studies should aim to:

-

Determine the in vitro effects of this compound on inflammatory marker production in relevant cell lines.

-

Investigate its impact on the NF-κB and MAPK signaling pathways to elucidate its mechanism of action.

-

Assess its in vivo efficacy in established animal models of inflammatory diseases.

A comparative analysis of the potency and mechanisms of this compound versus baicalein will be crucial in determining if this biflavonoid holds unique therapeutic potential for the development of novel anti-inflammatory agents.

References

- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 3. Frontiers | A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Potential of 8,8''-Bibaicalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the neuroprotective properties of baicalein (B1667712) and its glycoside, baicalin (B1667713). However, specific research on 8,8''-Bibaicalein is limited. This document extrapolates the potential neuroprotective mechanisms of this compound based on the well-established activities of its monomer, baicalein, providing a framework for future investigation.

Introduction: The Promise of Flavonoids in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge, with current therapeutic options offering limited efficacy. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential neuroprotective effects. Among these, baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] this compound, a dimer of baicalein, is a promising candidate for neuroprotective drug development, potentially offering enhanced or novel therapeutic activities compared to its monomeric counterpart. This guide explores the theoretical neuroprotective potential of this compound, drawing upon the extensive research conducted on baicalein.

Core Neuroprotective Mechanisms of Baicalein (Hypothesized for this compound)

The neuroprotective effects of baicalein are multifaceted, targeting several key pathological pathways in neurodegeneration.[3][4][5] It is hypothesized that this compound shares these mechanisms, which may be potentiated through its dimeric structure.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[6] Baicalein has been shown to be a potent scavenger of free radicals and to reduce ROS generation.[2][7]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative disorders. Baicalein can suppress the inflammatory response by inhibiting the production of pro-inflammatory mediators.[2][3] Studies have shown that baicalein can inhibit the TLR4/MyD88/NF-κB signaling pathway, a key regulator of inflammation.[2]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Baicalein has been demonstrated to protect neurons from apoptosis by modulating the expression of apoptosis-related proteins.[1][4]

Inhibition of Protein Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease, is a hallmark of many neurodegenerative conditions. Baicalein has been shown to inhibit the aggregation of these proteins and even disaggregate pre-formed fibrils.[3][8]

Quantitative Data on the Neuroprotective Effects of Baicalein Derivatives

For instance, a study on baicalein amino acid derivatives demonstrated significantly improved neuroprotective effects against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.[9][10][11]

Table 1: Neuroprotective Activity of Baicalein and a Lead Derivative

| Compound | Cell Line | Insult | EC50 (µM) | Reference |

| Baicalein | SH-SY5Y | tert-butyl hydroperoxide | 24.77 | [9][11] |

| Compound 8 (a baicalein amino acid derivative) | SH-SY5Y | tert-butyl hydroperoxide | 4.31 | [9][11] |

| Edaravone (positive control) | SH-SY5Y | tert-butyl hydroperoxide | 5.62 | [9][11] |

Experimental Protocols for Assessing Neuroprotective Potential

The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of compounds like this compound.

In Vitro Assays

These assays are fundamental for assessing the cytotoxicity of a compound and its ability to protect cells from a toxic insult.[12][13][14][15][16]

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[12][13][14]

-

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 24 hours).

-

Induction of Toxicity: Introduce a neurotoxic agent (e.g., H2O2, Aβ oligomers) to the appropriate wells and incubate for the desired duration.

-

MTT/XTT Addition: Add MTT (0.5 mg/mL final concentration) or XTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 475 nm for XTT) using a microplate reader.[14][15]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay quantifies the intracellular levels of ROS to assess the antioxidant capacity of a compound.[6][17][18][19][20]

-

Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[19]

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.

-

Probe Loading: Incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H2O2).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/535 nm.

-

Data Analysis: Quantify the change in fluorescence intensity relative to control cells.

-

In Vivo Models

Animal models are crucial for evaluating the neuroprotective efficacy of a compound in a complex biological system.[21][22][23][24][25]

-

Alzheimer's Disease Models: Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to model Aβ pathology.[22]

-

Parkinson's Disease Models: Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, induce the selective loss of dopaminergic neurons.[22][24]

-

Stroke Models: Middle cerebral artery occlusion (MCAO) is a widely used model to mimic ischemic stroke.[26]

Behavioral tests are used to assess cognitive function and motor deficits in animal models.

-

Morris Water Maze (MWM): A test of spatial learning and memory that is dependent on the hippocampus.[27][28][29][30][31]

-

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: The animal is trained over several days to find the hidden platform using distal cues in the room. Escape latency (time to find the platform) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[27]

-

-

-

Y-Maze Test: Assesses spatial working memory based on the natural tendency of rodents to explore novel environments.[32][33][34][35][36]

-

Protocol:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: The animal is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).[33]

-

Data Analysis: The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations (e.g., entering three different arms consecutively). A higher percentage indicates better spatial working memory.

-

-

Signaling Pathways and Visualizations

The neuroprotective effects of baicalein are mediated through the modulation of several key signaling pathways. It is plausible that this compound would act on similar pathways.

Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Antioxidant Signaling Pathway (Nrf2)

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow for Neuroprotective Screening

Caption: A streamlined workflow for the evaluation of this compound's neuroprotective potential.

Future Directions and Conclusion

The extensive body of research on baicalein strongly supports the investigation of this compound as a potentially potent neuroprotective agent. The dimeric structure may enhance its bioavailability, antioxidant capacity, and ability to modulate key signaling pathways involved in neurodegeneration.

Future research should focus on:

-

Chemical Synthesis and Characterization: Developing an efficient method for the synthesis of this compound and confirming its structure.

-

In Vitro Evaluation: Systematically evaluating the neuroprotective effects of this compound using the experimental protocols outlined in this guide.

-

In Vivo Studies: Assessing the efficacy of this compound in relevant animal models of neurodegenerative diseases.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

References

- 1. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]

- 2. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Baicalein in Alzheimer’s Disease and Parkinson’s Disease | springermedicine.com [springermedicine.com]

- 4. explorationpub.com [explorationpub.com]

- 5. A comprehensive insight into baicalein and baicalin: neuroprotective perspectives in Alzheimer’s disease [explorationpub.com]

- 6. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. agris.fao.org [agris.fao.org]

- 10. [PDF] Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. Cell viability assays | Abcam [abcam.com]

- 17. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. agilent.com [agilent.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Animal Models of Neurodegenerative Diseases - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]

- 25. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 26. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 29. UC Davis - Morris Water Maze [protocols.io]

- 30. mmpc.org [mmpc.org]

- 31. jneurosci.org [jneurosci.org]

- 32. maze.conductscience.com [maze.conductscience.com]

- 33. Y-Maze Protocol [protocols.io]

- 34. mmpc.org [mmpc.org]

- 35. researchgate.net [researchgate.net]

- 36. Y-maze Protocol - IMPReSS [web.mousephenotype.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 8,8''-Bibaicalein

FOR RESEARCH USE ONLY

Introduction

8,8''-Bibaicalein is a biflavonoid composed of two baicalein (B1667712) units linked together. Baicalein, a major flavonoid found in the roots of Scutellaria baicalensis Georgi, has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. As a dimeric form, this compound may possess unique biological properties and pharmacokinetic profiles, making its accurate quantification in various matrices crucial for pharmacological research, quality control of herbal medicines, and new drug development.

These application notes provide proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method is recommended for its high sensitivity and selectivity, particularly for complex biological matrices, while the HPLC-UV method serves as a more accessible alternative for routine analysis of plant extracts and formulations.

Note: As there are no established and validated methods specifically for this compound in the public domain, the following protocols are proposed based on established analytical methodologies for related flavonoids and biflavonoids. These methods will require validation by the end-user to ensure they are fit for their intended purpose, in accordance with ICH guidelines.

Part 1: Sample Preparation Protocol for Plant Materials

This protocol outlines a general procedure for the extraction of this compound from plant materials, such as the roots of Scutellaria species.

1. Materials and Reagents

-

Plant material (dried and powdered)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters (PTFE or nylon)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Analytical balance

2. Extraction Procedure

-

Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine all the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase of the intended chromatographic method (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Part 2: Proposed UPLC-MS/MS Method for Quantification

This method is recommended for high-sensitivity and high-selectivity quantification of this compound in complex matrices like biological fluids or low-concentration extracts.

1. Chromatographic Conditions

| Parameter | Proposed Condition |

| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

2. Mass Spectrometry Conditions

| Parameter | Proposed Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

3. Hypothetical MRM Transitions for this compound

The exact precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound. Based on its structure (dimer of baicalein, C30H18O10, MW: 538.46), potential transitions are:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 537.09 ([M-H]⁻) | To be determined | To be determined |

| Internal Standard | Analyte-specific | To be determined | To be determined |

Note: Product ions would likely correspond to fragments of the baicalein monomer or other characteristic cleavages of the biflavonoid structure.

Part 3: Proposed HPLC-UV Method for Quantification

This method is a cost-effective alternative for the routine quantification of this compound in simpler matrices such as standardized plant extracts and finished products.

1. Chromatographic Conditions

| Parameter | Proposed Condition |

| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |

| Column | C18 column, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase A | Water with 0.2% Phosphoric Acid |

| Mobile Phase B | Methanol |

| Gradient | 40% B to 70% B over 25 minutes, then to 90% B in 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm (or optimal wavelength determined by DAD) |

Part 4: Method Validation (as per ICH Q2(R1) Guidelines)